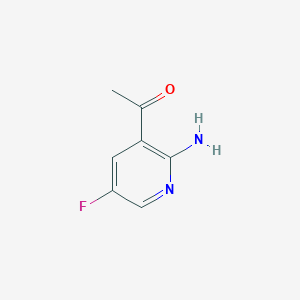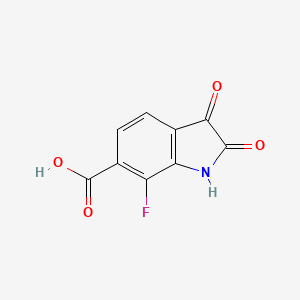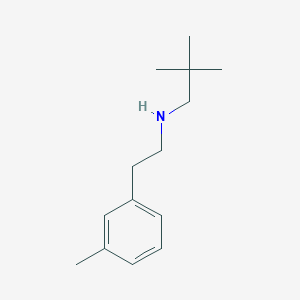
2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine is an organic compound with the molecular formula C14H23N. This compound is characterized by its unique structure, which includes a dimethylated propan-1-amine backbone with a 3-methylphenethyl group attached. It is a member of the amine class of compounds, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine typically involves the reaction of 3-methylphenethylamine with 2,2-dimethylpropanal under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the same basic steps as the laboratory synthesis but optimized for large-scale production, including the use of automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amines.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of amine metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine involves its interaction with biological targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethylpropan-1-amine
- 3-Methylphenethylamine
- N,N-Dimethylphenethylamine
Uniqueness
2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the dimethylated propan-1-amine backbone and the 3-methylphenethyl group allows for unique interactions with biological targets and distinct reactivity in chemical reactions.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to pharmacology.
Propiedades
Fórmula molecular |
C14H23N |
|---|---|
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-[2-(3-methylphenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C14H23N/c1-12-6-5-7-13(10-12)8-9-15-11-14(2,3)4/h5-7,10,15H,8-9,11H2,1-4H3 |
Clave InChI |
HRAWTPCLRRZBGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CCNCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


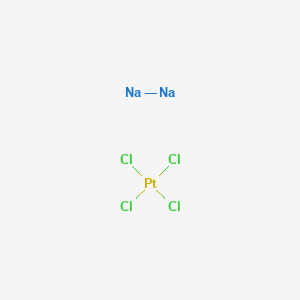
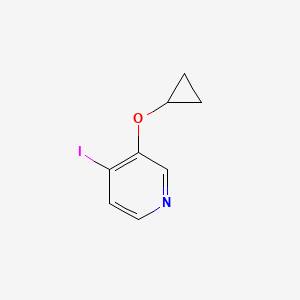
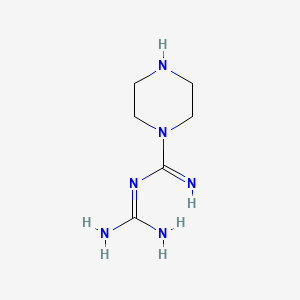
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13655984.png)
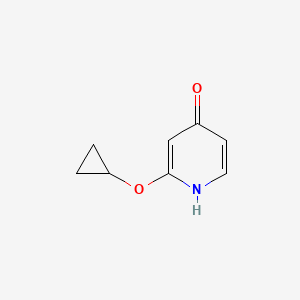

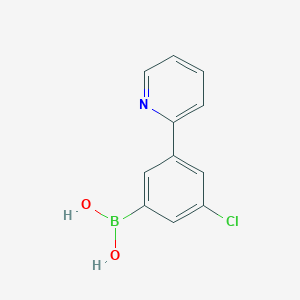

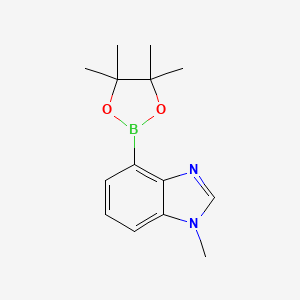

![Tert-butyl 5-bromobenzo[d]isoxazol-3-ylcarbamate](/img/structure/B13656030.png)

